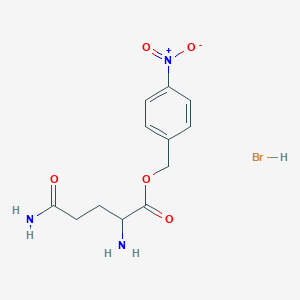

Glutamine-p-nitrobenzyl ester hydrobromide

Description

The Strategic Importance of Orthogonal Protection in Complex Chemical Synthesis

In the intricate process of synthesizing complex molecules like peptides, a single molecule can possess multiple reactive sites. To achieve the desired chemical transformation at one site while leaving others untouched, chemists employ a strategy known as orthogonal protection. This principle dictates that multiple different classes of protecting groups are used, each of which can be removed by a specific chemical reaction or condition that does not affect the others. sigmaaldrich.comgoogle.com

For instance, a common orthogonal scheme in solid-phase peptide synthesis (SPPS) involves the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the growing peptide chain, and acid-labile groups like the tert-butyl (tBu) group to protect reactive amino acid side chains. google.comluxembourg-bio.com This orthogonality ensures that the N-terminal Fmoc group can be selectively cleaved to allow for the addition of the next amino acid without prematurely removing the side-chain protection. google.com The development of a diverse toolbox of mutually orthogonal protecting groups is thus essential for the efficient and high-yield synthesis of complex peptides and other multifunctional organic molecules. google.comluxembourg-bio.com

Evolution of Carboxyl Protecting Groups for Amino Acids in Research Synthesis

The carboxyl group of an amino acid is one of the key functionalities that requires protection during peptide bond formation to prevent it from reacting undesirably. Historically, simple esters, such as methyl and ethyl esters, were used. However, the conditions required to cleave these esters (saponification) were often harsh and could compromise the integrity of the growing peptide chain.

This led to the development of benzyl (B1604629) (Bn) esters, which could be removed under milder, reductive conditions (catalytic hydrogenolysis). The subsequent introduction of the tert-butyl (tBu) ester was a significant advancement, as it is readily cleaved under moderately acidic conditions (e.g., using trifluoroacetic acid, TFA), offering a new dimension of orthogonality. google.com The quest for protecting groups with unique cleavage conditions continued, driven by the need for greater flexibility in the synthesis of highly complex and sensitive peptides. This pursuit led to the exploration of groups like the p-nitrobenzyl (pNb) ester, which is stable to both the basic conditions used to remove Fmoc and the acidic conditions used to remove Boc/tBu groups, but can be selectively removed under neutral, reductive conditions. researchgate.net

Propriétés

Formule moléculaire |

C12H16BrN3O5 |

|---|---|

Poids moléculaire |

362.18 g/mol |

Nom IUPAC |

(4-nitrophenyl)methyl 2,5-diamino-5-oxopentanoate;hydrobromide |

InChI |

InChI=1S/C12H15N3O5.BrH/c13-10(5-6-11(14)16)12(17)20-7-8-1-3-9(4-2-8)15(18)19;/h1-4,10H,5-7,13H2,(H2,14,16);1H |

Clé InChI |

VGLIBJJMARZVJI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1COC(=O)C(CCC(=O)N)N)[N+](=O)[O-].Br |

Origine du produit |

United States |

Methodological Advancements in Peptide Synthesis Utilizing Glutamine P Nitrobenzyl Ester Hydrobromide

Integration into Solid-Phase Peptide Synthesis (SPPS) Schemes

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, prized for its efficiency and amenability to automation. The successful incorporation of amino acid building blocks into a growing peptide chain relies heavily on the selection of appropriate protecting groups. Glutamine-p-nitrobenzyl ester hydrobromide can be integrated into standard SPPS protocols, offering an alternative to more conventional glutamine derivatives.

Compatibility with Nα-Amino Protecting Group Chemistries

The versatility of a side-chain protecting group is largely determined by its compatibility with the two major Nα-amino protecting group strategies used in SPPS: Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc).

The Fmoc group is favored for its base-lability, allowing for mild deprotection conditions using a piperidine (B6355638) solution. For incorporation into an Fmoc-based strategy, this compound would be used as the Nα-Fmoc protected derivative, Fmoc-Gln(pNB)-OH. The p-nitrobenzyl group is stable to the basic conditions used for Fmoc removal, ensuring the side chain remains protected throughout the synthesis cycles. The use of Fmoc-protected amino acids is a widely adopted method in SPPS due to the mild cleavage conditions with trifluoroacetic acid (TFA), which is advantageous for synthesizing peptides with sensitive modifications. altabioscience.com While Fmoc-Gln(Trt)-OH is a more standard reagent for introducing glutamine, the pNB derivative provides an alternative with different chemical properties that may be beneficial in specific synthetic contexts. sigmaaldrich.comcem.com

In Boc-based SPPS, the Nα-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), at each cycle. The side-chain protecting groups, in turn, must be stable to these conditions and are typically removed at the final cleavage step with a stronger acid, like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). The p-nitrobenzyl ester protecting group on the glutamine side chain is generally stable to the repetitive TFA treatments used for Boc group removal. The final cleavage of the pNB group is typically achieved under reductive conditions, which adds a layer of orthogonality to the synthesis, allowing for selective deprotection strategies. The standard building block for this methodology is Boc-Gln-OH. sigmaaldrich.compeptide.com

Table 1: Compatibility of Glutamine Protecting Groups with SPPS Chemistries

| Protecting Group | Nα-Protecting Group | Deprotection Condition for Nα-Group | Side-Chain Deprotection Condition | Orthogonality |

| p-Nitrobenzyl (pNB) | Fmoc | Base (e.g., Piperidine) | Reductive cleavage (e.g., Zn/AcOH) | Yes |

| p-Nitrobenzyl (pNB) | Boc | Acid (e.g., TFA) | Reductive cleavage (e.g., Zn/AcOH) | Yes |

| Trityl (Trt) | Fmoc | Base (e.g., Piperidine) | Acid (e.g., TFA) | Yes |

This table provides a comparative overview of the compatibility of p-nitrobenzyl and the commonly used trityl protecting groups for glutamine in both Fmoc and Boc-based Solid-Phase Peptide Synthesis (SPPS).

Role in Suppressing Undesirable Side Reactions in Glutamine-Containing Peptides

A primary motivation for employing side-chain protection for glutamine is to prevent intramolecular side reactions that can compromise the integrity of the final peptide product.

N-terminal glutamine residues have a propensity to cyclize, forming a pyroglutamyl (pGlu) residue. This reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain amide, leading to the elimination of ammonia (B1221849). This modification is often undesirable as it blocks the N-terminus and can affect the biological activity of the peptide. By protecting the side-chain amide of glutamine with the p-nitrobenzyl group, the nucleophilicity of the amide nitrogen is significantly reduced, thereby sterically and electronically hindering this intramolecular cyclization. While the formation of pyroglutamate (B8496135) can be influenced by factors such as pH and the presence of specific enzymes like glutaminyl cyclase, side-chain protection is a direct chemical strategy to prevent its occurrence during synthesis. nih.govnih.gov

Diketopiperazine formation is a common side reaction that occurs at the dipeptide stage of SPPS, particularly when proline or other specific amino acids are in the C-terminal or penultimate position. It involves the intramolecular cyclization of the deprotected N-terminal amino group of the second amino acid onto the ester linkage connecting the first amino acid to the resin, leading to the cleavage of the dipeptide from the solid support. While DKP formation is sequence-dependent, the nature of the amino acid side chains can influence the rate of this side reaction. nih.gov Although not its primary purpose, the steric bulk provided by the p-nitrobenzyl protecting group on a glutamine residue at the N-terminus of a dipeptide could potentially disfavor the conformation required for DKP formation, thus contributing to higher yields of the desired full-length peptide.

Table 2: Common Side Reactions in Glutamine-Containing Peptide Synthesis and Mitigation Strategies

| Side Reaction | Description | Role of Gln(pNB) Protection |

| Pyroglutamate Formation | Intramolecular cyclization of an N-terminal glutamine residue to form a pyroglutamyl (pGlu) residue. | The pNB group protects the side-chain amide, preventing the intramolecular nucleophilic attack required for cyclization. |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide, leading to its cleavage from the resin. | The steric hindrance from the pNB group may disfavor the necessary conformation for cyclization, potentially reducing the rate of DKP formation. |

This table outlines common side reactions involving glutamine during peptide synthesis and how the use of p-nitrobenzyl as a side-chain protecting group can help to mitigate these issues.

Facilitation of Complex Peptide Architectures in Research

The synthesis of peptides with sophisticated, non-linear structures relies heavily on the use of orthogonally protected amino acids. This compound is instrumental in this regard, providing a stable yet selectively removable protecting group for the glutamine side chain, thereby enabling the creation of intricate peptide architectures. chemimpex.com

The construction of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts, presents unique synthetic challenges. nih.gov A key step is the head-to-tail cyclization of a linear peptide precursor. During this process, all reactive side chains must be masked to prevent them from interfering with the formation of the desired backbone amide bond.

The p-nitrobenzyl ester on the glutamine side chain provides robust protection that is stable to the conditions required for both the elongation of the linear peptide chain and the final cyclization step. chemimpex.com Classical cyclization strategies often involve the activation of the C-terminal carboxyl group for reaction with the N-terminal amino group. nih.gov The Pnb group on a glutamine residue within the sequence remains intact during these procedures, preventing the side-chain carboxyl from participating in competing oligomerization or cyclization reactions. This ensures that the cyclization occurs exclusively between the termini of the peptide backbone, leading to higher yields and purity of the target cyclic peptide.

Glycopeptides, which are peptides bearing covalently attached carbohydrate moieties, are vital in many biological processes and are important targets in drug discovery. Their synthesis is a complex undertaking that requires the harmonious integration of peptide and carbohydrate chemistry. A central strategy involves the use of protecting groups that can withstand the conditions of both peptide coupling and glycosylation reactions.

In this context, this compound is a valuable tool. The Pnb protecting group on the glutamine side chain is stable during the various steps of glycan attachment to other residues in the peptide chain, such as serine, threonine, or asparagine. For instance, after a peptide chain is assembled, a sugar moiety might be attached to a specific residue. The Pnb group ensures the glutamine side chain remains unreactive throughout this process. In a manner analogous to the use of benzyl (B1604629) esters on other acidic residues, the p-nitrobenzyl group can be selectively removed at a later stage, often by catalytic hydrogenolysis, without affecting the newly installed glycan or other protecting groups. nih.gov This orthogonal strategy is essential for the successful synthesis of complex, multi-functional glycopeptides. nih.govnih.gov

Applications in Solution-Phase Peptide Synthesis Methodologies

While solid-phase synthesis is a dominant technique, solution-phase peptide synthesis (SPPS) remains a powerful method, particularly for large-scale production and the synthesis of specific peptide segments. In solution-phase methodologies, the solubility of protected amino acids and peptide intermediates is a critical factor. chemimpex.com this compound offers favorable solubility characteristics in common organic solvents used for peptide coupling, which is an advantage over some other protected glutamine derivatives. chemimpex.compeptide.com

The compound is used as a building block where the α-amino group is free (as the hydrobromide salt) and ready for coupling, while the side-chain carboxyl group is masked by the Pnb ester. In a typical "active ester" method, the C-terminus of an N-protected peptide segment is activated (e.g., as a p-nitrophenyl or N-hydroxysuccinimide ester) and then reacted with the free amino group of this compound. google.com The Pnb group prevents the glutamine side chain from engaging in side reactions, ensuring that the peptide bond forms correctly at the α-amino position. Its stability and the clean, specific conditions for its eventual removal make it highly compatible with multi-step solution-phase strategies. chemimpex.com

Mechanistic and Chemical Insights into the P Nitrobenzyl Ester Protecting Group for Glutamine

Reaction Pathways for the Synthesis of Glutamine-p-nitrobenzyl Ester Hydrobromide

The synthesis of this compound is a key step in incorporating glutamine into peptide chains using specific protection strategies. This process often involves the esterification of the α-carboxyl group of glutamine with p-nitrobenzyl alcohol.

A common method for forming this ester linkage is the "active ester" method. google.com This approach involves activating the carboxyl group of an N-protected amino acid or peptide to facilitate its reaction with an incoming nucleophile, in this case, p-nitrobenzyl alcohol. google.com Activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often used in conjunction with compounds like N-hydroxysuccinimide to form an active ester intermediate. google.com This intermediate is then readily displaced by the hydroxyl group of p-nitrobenzyl alcohol to yield the desired p-nitrobenzyl ester.

The final product, this compound, is typically isolated as a stable salt, ready for use in subsequent synthetic steps.

Deprotection Chemistry of the p-Nitrobenzyl Ester Moiety in Research

The removal of the p-nitrobenzyl protecting group is a critical step in many synthetic sequences. The choice of deprotection method is often dictated by the sensitivity of the substrate to the reaction conditions. Two primary strategies for the cleavage of the p-nitrobenzyl ester are reductive cleavage and photocleavage.

Reductive Cleavage Methodologies

Reductive cleavage is a widely used method for deprotecting p-nitrobenzyl esters. numberanalytics.com This approach involves the reduction of the nitro group to an amine, which then facilitates the cleavage of the ester bond.

Stannous chloride (SnCl₂) is a classical and effective reagent for the reduction of aromatic nitro compounds. acsgcipr.orgstrategian.comcommonorganicchemistry.com The reaction is typically carried out in an alcoholic solvent or ethyl acetate. strategian.com The mechanism involves the transfer of electrons from the Sn(II) salt to the nitro group, followed by protonation from the solvent. acsgcipr.org This method is valued for its mildness and selectivity, often leaving other reducible functional groups such as aldehydes, ketones, and esters unaffected. strategian.comcommonorganicchemistry.com

However, the use of stannous chloride is not without its drawbacks. The reaction can be exothermic, and the resulting tin oxides can be challenging to remove from the reaction mixture. acsgcipr.org

Table 1: Comparison of Reductive Cleavage Reagents

| Reagent | Advantages | Disadvantages |

|---|---|---|

| **Stannous Chloride (SnCl₂) ** | Mild, selective for nitro groups. strategian.comcommonorganicchemistry.com | Can be exothermic, difficult to remove tin byproducts. acsgcipr.org |

| Zinc (Zn) in Acidic Media | Mild, effective for reducing nitro groups. commonorganicchemistry.com | Requires acidic conditions, which may not be suitable for all substrates. |

Zinc metal in the presence of an acid, such as acetic acid, provides another mild method for the reduction of nitro groups to amines. commonorganicchemistry.com This method is often used when other reducible groups are present in the molecule. The reaction proceeds through the transfer of electrons from the zinc metal to the nitro group.

During the deprotection of nitrobenzyl groups, particularly under reductive conditions, the formation of reactive quinone-like species can occur. These byproducts can lead to unwanted side reactions and purification challenges. To mitigate these issues, various scavenger molecules can be added to the reaction mixture. These scavengers react with and neutralize the quinone byproducts, preventing them from interfering with the desired reaction.

Photocleavage Mechanisms of Nitrobenzyl Derivatives

Photocleavage, or the use of light to remove a protecting group, offers a powerful and often orthogonal strategy to chemical deprotection methods. acs.orgnih.gov The p-nitrobenzyl group is a well-known photolabile protecting group. acs.orgnih.govwikipedia.org

The generally accepted mechanism for the photocleavage of o-nitrobenzyl derivatives involves a Norrish Type II-like reaction. wikipedia.org Upon irradiation with UV light (typically around 300-365 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. wikipedia.orgnih.gov This leads to the formation of an aci-nitro intermediate. acs.orgnih.govnih.gov This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the ester bond and the release of the carboxylic acid and a nitrosobenzaldehyde byproduct. nih.gov

The efficiency of this process can be influenced by the substitution pattern on the aromatic ring. Electron-donating groups can increase the rate of photocleavage. rsc.org The use of two-photon excitation with longer wavelength light is an alternative strategy to trigger the cleavage, which can be beneficial for sensitive biological systems. acs.orgnih.gov

Table 2: Key Intermediates in Nitrobenzyl Photocleavage

| Intermediate | Role in Mechanism |

|---|---|

| Excited State | Formed upon absorption of a photon, initiating the reaction. wikipedia.org |

| Aci-nitro Intermediate | Key intermediate formed after intramolecular hydrogen abstraction. acs.orgnih.govnih.gov |

| Nitrosobenzaldehyde | Byproduct formed after cleavage of the ester bond. nih.gov |

Base-Mediated Cleavage Protocols for Nitrobenzyl Ethers and Amides

While photochemical methods are common, base-mediated cleavage provides an alternative route for the deprotection of nitrobenzyl groups. A mild and efficient protocol has been developed for the cleavage of both o- and p-nitrobenzyl ethers and amides using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at 75 °C. caltech.edunih.govnih.gov This method is presumed to proceed via oxidation at the benzylic position by dissolved oxygen. nih.govnih.gov This approach has proven useful for the deprotection of a variety of substrates, including amides, ureas, and anilines, which are important functionalities in many biologically active molecules. caltech.edunih.gov The reaction is notable for not requiring light and for its dependence on the presence of oxygen. caltech.edu

Stability Profile of the p-Nitrobenzyl Protecting Group Under Diverse Synthetic Conditions

A key advantage of the p-nitrobenzyl protecting group is its stability under a range of conditions commonly employed in peptide synthesis, allowing for its "orthogonal" use alongside other protecting groups. google.com

Resistance to Strong Acidic Treatments (e.g., Trifluoroacetic Acid, Hydrogen Fluoride)

The p-nitrobenzyl group demonstrates remarkable stability in the presence of strong acids. It remains intact during treatments with neat trifluoroacetic acid (TFA) at temperatures up to 60°C for one hour and during hydrogen fluoride (B91410) (HF) treatment at 0°C for one hour. nih.gov This stability is crucial in Boc-based solid-phase peptide synthesis, where TFA is routinely used to remove the N-terminal Boc protecting group, and HF is often used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups. google.comnih.gov The Z(2-NO2) group, a related nitrobenzyl-based protecting group, is also reported to be stable to 100% TFA and HCl/dioxane. thieme-connect.de This resistance to strong acids allows for the selective deprotection of other acid-labile groups while the p-nitrobenzyl-protected functionality remains untouched. google.comnih.gov

Stability During Base-Labile Protecting Group Removal (e.g., Piperidine (B6355638) Treatments)

In Fmoc-based solid-phase peptide synthesis, the Fmoc protecting group is removed using a mild base, typically a solution of piperidine in a polar solvent like DMF. google.comnih.govresearchgate.net The p-nitrobenzyl group is stable under these conditions. google.com This orthogonality is essential for the stepwise assembly of peptides, ensuring that the side-chain protection of amino acids like glutamine is not prematurely cleaved during the iterative removal of the N-terminal Fmoc group. google.com

Synthetic Strategies and Derivatization Approaches for Glutamine P Nitrobenzyl Ester Hydrobromide

Optimized Synthetic Routes to L-Glutamine α-4-nitrobenzyl ester hydrobromide

L-Glutamine α-4-nitrobenzyl ester hydrobromide is a derivative of L-glutamine where the α-carboxyl group is esterified with a 4-nitrobenzyl group, and the compound is isolated as a hydrobromide salt. chemimpex.comaablocks.comcalpaclab.comactivate-scientific.com This modification is significant as the 4-nitrobenzyl ester group can serve as a protecting group in peptide synthesis. chemimpex.com The synthesis of glutamine-containing peptides can be challenging due to the reactivity of the side-chain amide group. google.com

The "active ester" method is a common strategy in peptide synthesis. google.com This involves activating the carboxyl group of an N-protected amino acid by forming an ester with a good leaving group, such as p-nitrophenol. This activated ester can then react with the amino group of another amino acid, in this case, unprotected glutamine, to form a peptide bond. google.com The reaction is often carried out in the presence of a weak base. google.com

While specific, detailed synthetic procedures for L-Glutamine α-4-nitrobenzyl ester hydrobromide are not extensively detailed in the provided results, the general principles of amino acid esterification and peptide coupling provide a framework for its synthesis. The esterification of the α-carboxyl group of glutamic acid with 4-nitrobenzyl alcohol, likely under acidic conditions, would be a primary step. Subsequent manipulation of the γ-carboxyl group to form the amide would lead to the glutamine structure.

A general approach for synthesizing L-glutamine involves the amidation of L-glutamic acid esters. For instance, a process for preparing L-(+)-glutamine involves reacting a lower alkyl-γ-ester of L-glutamic acid with ammonia (B1221849) and carbon disulfide. google.com Another method involves the reaction of phthalic anhydride (B1165640) with L-glutamic acid to form phthaloyl-L-glutamic anhydride, which is then reacted with concentrated ammonia to yield phthaloyl-L-glutamine. google.com

| Property | Value |

| Chemical Name | Glutamine-p-nitrobenzyl ester hydrobromide |

| CAS Number | 14349-18-9 |

| Molecular Formula | C12H16BrN3O5 |

| Molecular Weight | 362.1765 g/mol |

| Synonyms | L-Glutamine α-4-nitrobenzyl ester hydrobromide |

| Data sourced from AA Blocks and Activate Scientific aablocks.comactivate-scientific.com |

Chemical Modifications and Functionalization of the Glutamine Backbone in Protected Forms

The glutamine backbone presents several sites for chemical modification, including the α-amino group, the α-carboxyl group, and the side-chain amide. wikipedia.org These modifications can alter the molecule's physical, chemical, and biological properties. nih.gov Protecting groups are often employed during these modifications to ensure selectivity.

Modifications to the protein backbone, including the peptide bonds, can significantly impact the structure and function of peptides and proteins. nih.gov These post-translational modifications can range from simple methylation of the amide nitrogen to more substantial changes like the formation of heterocyclic rings. nih.gov Such alterations can enhance the stability of peptides by making them less susceptible to proteolysis and can also dictate their three-dimensional conformation. nih.gov

In the context of glutamine, the side-chain amide is a key functional group. Its interaction with the peptide backbone can influence the conformational behavior of glutamine-containing peptides. scirp.org Nonenzymatic deamidation of the glutamine side chain is a common post-translational modification that can lead to changes in protein structure and function. mdpi.com

Furthermore, glutamine derivatives can be synthesized to serve as model substrates for studying enzymes or as potential therapeutic agents. acs.orgacs.org For example, substituting the amide-NH2 group with other functionalities can create analogs with specific biological activities. acs.org

Design and Synthesis of Analogous Glutamine Derivatives for Specific Research Applications

The design and synthesis of glutamine analogs are driven by the need for tools to probe biological systems and for new therapeutic agents. acs.orgbeilstein-journals.org For instance, conformationally restricted derivatives of glutamine and glutamate (B1630785) are synthesized to study their interactions with receptors. doaj.org

One area of significant interest is the development of glutamine derivatives as potential anti-tumor agents. acs.org This is based on the observation that some malignant cells have a high demand for glutamine. acs.org By modifying the glutamine structure, it may be possible to create molecules that selectively target these cells.

The synthesis of these analogs often starts from readily available chiral precursors like glutamic acid. beilstein-journals.org Various synthetic strategies are employed to introduce new functional groups and to control the stereochemistry of the final products. beilstein-journals.org For example, L-ornithine- and L-glutamine-linked poly(lactic-co-glycolic acid) (PLGA) polymers have been synthesized as biodegradable materials. mdpi.com These derivatives exhibit different degradation rates compared to the parent polymer, highlighting how amino acid conjugation can be used to tune material properties. mdpi.com

Another example is the synthesis of hydroxyglutamic acid analogs, which are valuable for mapping the active sites of glutamate receptors. beilstein-journals.org These syntheses often involve complex, multi-step procedures to achieve the desired stereochemistry and functionalization. beilstein-journals.org

| Derivative | Synthetic Approach | Application |

| Phthaloyl-L-glutamine | Reaction of phthaloyl-L-glutamic anhydride with ammonia google.com | Intermediate in L-glutamine synthesis google.com |

| L-ornithine- and L-glutamine-linked PLGAs | EDC coupling reaction with PLGA mdpi.com | Biodegradable polymers mdpi.com |

| Hydroxyglutamic acid analogs | Asymmetric synthesis from chiral precursors beilstein-journals.org | Probing glutamate receptor active sites beilstein-journals.org |

| N2-[(1,1-dimethylethoxy)carbonyl]-L-glutamine 4-nitrophenyl ester | Esterification of Boc-protected glutamine with p-nitrophenol | Peptide synthesis nih.gov |

Advanced Analytical Research Methodologies for Characterization of Protected Amino Acids and Peptides

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Glutamine-p-nitrobenzyl ester hydrobromide, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the presence and connectivity of its various components: the glutamine backbone, the p-nitrobenzyl ester protecting group, and the hydrobromide salt.

In a typical ¹H NMR spectrum, specific proton signals would be expected to appear in distinct chemical shift regions, corresponding to the aromatic protons of the p-nitrobenzyl group, the alpha- and side-chain protons of the glutamine moiety, and the methylene (B1212753) protons of the ester linkage. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the aliphatic carbons of the glutamine side chain. researchgate.net The coupling patterns and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete structural assignment of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (NO₂) | 8.2 | d |

| Aromatic | 7.5 | d |

| CH₂ (ester) | 5.3 | s |

| α-CH (Gln) | 4.2 | t |

| γ-CH₂ (Gln) | 2.5 | t |

| β-CH₂ (Gln) | 2.2 | m |

| NH₂ (amide) | 7.4, 6.9 | s (br) |

| NH₃⁺ | 8.5 | s (br) |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 170 |

| C=O (amide) | 175 |

| Aromatic (C-NO₂) | 148 |

| Aromatic (C-CH₂) | 142 |

| Aromatic (CH) | 129, 124 |

| CH₂ (ester) | 66 |

| α-CH (Gln) | 52 |

| γ-CH₂ (Gln) | 31 |

| β-CH₂ (Gln) | 27 |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties.

The presence of the p-nitrobenzyl group would be confirmed by strong absorption bands for the nitro group (NO₂) typically appearing around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹. The ester carbonyl (C=O) stretching vibration would be observed as a strong peak in the region of 1750-1735 cm⁻¹. The amide functional group of the glutamine side chain would show a characteristic C=O stretch (Amide I band) around 1680-1640 cm⁻¹ and an N-H bend (Amide II band) near 1640-1550 cm⁻¹. Furthermore, the N-H stretching vibrations of the primary amide and the ammonium (B1175870) hydrobromide salt would be visible in the broad region of 3400-2800 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹.

Infrared spectroscopy has been utilized in conjunction with mass spectrometry to investigate the fragmentation of protonated glutamine, where the structures of fragment ions are elucidated by comparing experimental IR spectra with calculated spectra. scispace.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine Salt, Amide) | 3400-2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=O Stretch (Ester) | 1750-1735 | Strong |

| C=O Stretch (Amide I) | 1680-1640 | Strong |

| N-H Bend (Amide II) | 1640-1550 | Medium |

| C=C Stretch (Aromatic) | 1600, 1450 | Medium |

| NO₂ Stretch (Asymmetric) | 1530-1500 | Strong |

| NO₂ Stretch (Symmetric) | 1350-1330 | Strong |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₁₆BrN₃O₅ and a molecular weight of 362.1765 g/mol , high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its elemental composition. aablocks.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be employed to study the fragmentation pathways of the parent ion.

The fragmentation of protonated glutamine is known to proceed through characteristic pathways, including the neutral loss of ammonia (B1221849) (NH₃) to form a fragment ion at m/z 130.04968, which can then lose water and carbon monoxide (H₂O + CO) to produce a predominant fragment at m/z 84.04428. nih.govresearchgate.net In the case of this compound, fragmentation would also involve the cleavage of the ester bond and fragmentation of the p-nitrobenzyl group. Understanding these fragmentation patterns is crucial for the structural confirmation of the molecule. While specific fragmentation data for this exact compound is limited in published literature, studies on similar derivatized amino acids provide a framework for predicting its behavior. osu.eduproquest.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 362/364 | [M+H]⁺ (Isotopic pattern due to Br) | Protonated molecular ion |

| 282 | [M+H - HBr]⁺ | Loss of hydrobromic acid |

| 147 | [Gln+H]⁺ | Cleavage of the ester bond |

| 130 | [Gln+H - NH₃]⁺ | Loss of ammonia from glutamine |

| 136 | [p-nitrobenzyl]⁺ | Cleavage of the ester bond |

| 84 | [Gln+H - NH₃ - CO - H₂O]⁺ | Further fragmentation of glutamine |

Note: The observed fragments can vary based on the ionization method and collision energy.

Chromatographic Separation and Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. This involves a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.

Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve a good separation of the main compound from any potential impurities, such as unreacted starting materials or side-products from the synthesis. Detection is typically performed using a UV detector, as the p-nitrobenzyl group has a strong chromophore that absorbs UV light effectively. While specific HPLC methods for this compound are not widely published, validated HPLC methods for the determination of glutamine in various samples exist, often employing pre- or post-column derivatization to enhance detection. scirp.orgresearchgate.net For instance, a validated ion-exchange chromatography method with post-column ninhydrin (B49086) derivatization has been used for glutamine analysis, achieving good linearity and accuracy. scirp.org

Table 5: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Note: These are example parameters and would require optimization for this specific compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for preliminary purity assessment. chemimpex.com In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.

A suitable mobile phase (eluent) would be chosen to achieve a good separation between the starting materials, the product, and any byproducts on a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The spots can be visualized under UV light, due to the UV-active p-nitrobenzyl group, or by staining with a developing agent like ninhydrin, which reacts with the primary amine of glutamine to produce a colored spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. Commercial suppliers often indicate purity as determined by TLC. aablocks.com

Table 6: Example TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane (B109758):Methanol (9:1 v/v) |

| Visualization | UV light (254 nm) and/or Ninhydrin stain |

| Expected Rf | ~0.4 (Varies with exact conditions) |

Note: The mobile phase composition may need to be adjusted to achieve optimal separation.

Amino Acid Analysis for Compositional Verification Post-Hydrolysis

Amino acid analysis is a critical technique for verifying the composition of peptides and proteins. Following the hydrolysis of a peptide containing Glutamine-p-nitrobenzyl ester, the resulting mixture of amino acids can be analyzed to confirm the presence and relative abundance of each constituent amino acid.

Hydrolysis of the peptide bond is typically achieved by treatment with a strong acid, such as 6N HCl, at elevated temperatures. This process cleaves the peptide bonds, releasing the individual amino acids. It is important to note that during acid hydrolysis, glutamine is converted to glutamic acid. youtube.com Therefore, the analysis will quantify glutamic acid, which corresponds to the original glutamine content of the peptide.

Several analytical methods can be employed for the separation and quantification of the resulting amino acid mixture.

Ion-Exchange Chromatography (IEC): This is a classic and reliable method for amino acid analysis. The amino acids are separated based on their charge differences as they pass through an ion-exchange column. Post-column derivatization with a reagent like ninhydrin allows for colorimetric detection and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique has become increasingly popular for amino acid analysis due to its high resolution and sensitivity. Prior to analysis, the amino acids are derivatized to make them more hydrophobic and detectable by UV or fluorescence detectors. Common derivatizing agents include phenyl isothiocyanate (PITC), o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC).

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, amino acids must first be derivatized to increase their volatility. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The derivatized amino acids are then separated by gas chromatography and detected by mass spectrometry, which provides both quantification and structural information. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. It can be used for the analysis of both derivatized and underivatized amino acids. LC-MS is particularly useful for complex biological samples and for determining isotopic labeling patterns in metabolic studies. nih.gov

A typical amino acid analysis workflow post-hydrolysis would involve:

Complete hydrolysis of the peptide sample.

Derivatization of the resulting amino acid mixture (if required by the chosen analytical method).

Separation of the derivatized or underivatized amino acids using a chromatographic technique.

Detection and quantification of each amino acid.

Comparison of the experimentally determined amino acid composition with the expected composition based on the peptide sequence.

Table 1: Comparison of Amino Acid Analysis Techniques

| Technique | Principle | Derivatization | Detection | Advantages | Disadvantages |

| Ion-Exchange Chromatography | Separation based on charge | Post-column (e.g., ninhydrin) | Colorimetric | Robust, well-established | Lower sensitivity, longer analysis times |

| RP-HPLC | Separation based on hydrophobicity | Pre-column (e.g., PITC, OPA, FMOC) | UV, Fluorescence | High resolution, high sensitivity | Derivatization can be complex |

| GC-MS | Separation of volatile derivatives | Pre-column (e.g., MTBSTFA) | Mass Spectrometry | High sensitivity, structural information | Requires derivatization to volatile compounds |

| LC-MS | Separation based on polarity/hydrophobicity | Optional | Mass Spectrometry | High sensitivity and specificity, can analyze underivatized amino acids | Matrix effects can be a challenge |

Chiral Analysis of Derivatized Glutamine and Its Impact on Peptide Stereochemistry

The stereochemistry of amino acids is of utmost importance in peptide and protein structure and function. The biological activity of peptides is highly dependent on the specific configuration (L- or D-) of their constituent amino acids. Therefore, it is crucial to ensure that the stereochemical integrity of each amino acid is maintained throughout the synthesis process.

Chiral analysis of derivatized glutamine, such as Glutamine-p-nitrobenzyl ester, is performed to confirm its enantiomeric purity and to assess any potential racemization that may have occurred during its synthesis or incorporation into a peptide. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can significantly impact the final peptide's three-dimensional structure and biological activity.

Several methods are available for the chiral analysis of amino acids and their derivatives.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are common. sigmaaldrich.com Direct analysis of underivatized amino acids is possible on certain CSPs, while in other cases, derivatization is employed to enhance separation and detection. sigmaaldrich.com

Gas Chromatography on a Chiral Stationary Phase (Chiral GC): Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase to separate volatile enantiomeric derivatives of amino acids.

Chiral Derivatization followed by Achiral Chromatography: In this indirect approach, the amino acid enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. nih.gov Common CDAs include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and (+) or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC). nih.govresearchgate.net

Ion Mobility-Mass Spectrometry (IM-MS): This emerging technique separates ions based on their size, shape, and charge in the gas phase. When combined with chiral derivatization, IM-MS can be a powerful tool for the rapid and sensitive analysis of amino acid enantiomers. nih.gov

The impact of the chiral purity of derivatized glutamine on peptide stereochemistry is profound. If the Glutamine-p-nitrobenzyl ester starting material contains even a small amount of the D-enantiomer, or if racemization occurs during peptide coupling reactions, the resulting peptide will be a mixture of diastereomers. These diastereomers can have different conformations, solubilities, and biological activities.

For example, the presence of a D-amino acid in a peptide designed to be composed solely of L-amino acids can disrupt secondary structures like alpha-helices and beta-sheets. This can lead to a loss of binding affinity to its target receptor or enzyme, or even result in an antagonistic instead of an agonistic effect. Therefore, rigorous chiral analysis at each step of peptide synthesis is essential for the development of stereochemically pure and biologically active peptides.

Table 2: Methods for Chiral Analysis of Amino Acids

| Method | Principle | Derivatization | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Optional | Direct separation of enantiomers, high resolution | CSPs can be expensive and have limited mobile phase compatibility |

| Chiral GC | Separation of volatile derivatives on a chiral stationary phase | Required | High efficiency and resolution | Limited to volatile and thermally stable compounds |

| Chiral Derivatization with Achiral Chromatography | Formation of diastereomers with different physical properties | Required | Uses standard achiral columns, versatile | Derivatization reaction must be complete and without racemization |

| Ion Mobility-Mass Spectrometry | Separation based on ion mobility in the gas phase | Often used in conjunction with chiral derivatization | High speed and sensitivity | Still an emerging technique for routine chiral analysis |

Research Applications and Broader Implications in Chemical Biology and Organic Synthesis

Utilization as a Versatile Building Block in Complex Organic Molecule and Peptidomimetic Synthesis

Glutamine-p-nitrobenzyl ester hydrobromide serves as a crucial building block in the intricate process of constructing complex organic molecules and peptidomimetics. aablocks.comnih.gov The p-nitrobenzyl group acts as a protecting group for the carboxylic acid functionality of glutamine. This protection is essential during multi-step syntheses to prevent unwanted side reactions. nih.govgoogle.com The stability of the pNB ester under various reaction conditions, coupled with its reliable removal, makes it a valuable tool for chemists. nih.govluxembourg-bio.com

In the realm of peptidomimetics, which are compounds that mimic the structure and function of natural peptides, this glutamine derivative is particularly useful. nih.gov Peptidomimetics are designed to have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of this compound allows for the precise and controlled assembly of these modified peptide structures. ljmu.ac.uk The synthesis of conformationally restricted analogues of glutamic acid and glutamine further highlights its utility in creating novel structures with potential biological and pharmacological properties. nih.govdoaj.org

Table 1: Key Features of this compound in Synthesis

| Feature | Description | Reference |

| Protecting Group | The p-nitrobenzyl group effectively shields the carboxylic acid of glutamine, preventing unintended reactions during synthesis. | nih.govgoogle.com |

| Orthogonality | The pNB group is compatible with other common protecting groups used in peptide synthesis, allowing for selective deprotection strategies. | google.comluxembourg-bio.com |

| Versatility | It serves as a foundational component for building a variety of complex organic molecules and peptidomimetics. | aablocks.comnih.gov |

| Stability | The ester linkage is stable under a range of chemical conditions encountered in multi-step synthesis. | nih.gov |

Applications in Probing Biochemical Pathways and Enzyme Substrate Specificity

The unique properties of this compound make it an invaluable tool for investigating biochemical pathways and understanding the specificity of enzymes. chemimpex.com By incorporating this modified amino acid into synthetic peptides or other molecules, researchers can probe the active sites of enzymes and elucidate their substrate requirements.

The p-nitrobenzyl group can influence the binding affinity of the molecule to the enzyme, providing insights into the structural and electronic features that govern enzyme-substrate interactions. This approach is particularly relevant in studying enzymes involved in glutamine metabolism, such as glutaminase (B10826351) and glutamine synthetase, which play critical roles in cellular metabolism and are implicated in various diseases, including cancer. nih.gov

Furthermore, the ability to synthesize modified substrates allows for the detailed kinetic analysis of enzymatic reactions. By observing how the enzyme processes the altered substrate, researchers can gain a deeper understanding of the catalytic mechanism. This knowledge is fundamental for the design of specific enzyme inhibitors or activators, which are key strategies in drug development. nih.gov The study of protein glutamine methyltransferases, for instance, has been advanced by using peptide libraries to investigate their sequence recognition specificity. nih.gov

Development of Orthogonal Caging Strategies for Spatiotemporal Control in Biological Research

A significant application of the p-nitrobenzyl group lies in the development of "caged" compounds. Caging strategies involve chemically modifying a bioactive molecule to render it inactive. The activating "cage," in this case, the p-nitrobenzyl group, can then be removed under specific conditions, typically by photolysis (exposure to light), to release the active molecule at a desired time and location. acs.orgsigmaaldrich.com This provides researchers with precise spatiotemporal control over biological processes.

This orthogonal approach is particularly powerful because the deprotection is triggered by an external stimulus (light) that does not interfere with other chemical processes in the biological system. This allows for the study of dynamic cellular events with high precision. nih.govmdpi.com

Photo-Triggered Release of Bioactive Molecules for Mechanistic Studies

The photo-triggered release of bioactive molecules from their p-nitrobenzyl-caged precursors is a powerful technique for dissecting complex biological mechanisms. acs.orgsigmaaldrich.com By releasing a molecule like glutamine, or a peptide containing it, at a specific moment in a cellular process, scientists can observe the immediate effects and downstream consequences. nih.govacs.org

This method has been employed to study a wide range of biological phenomena, from cell signaling pathways to the regulation of gene expression. nih.gov The ability to control the release of a specific molecule allows for the elucidation of its precise role in a particular pathway, overcoming the limitations of traditional methods that lack such temporal and spatial resolution. The development of photosensitive phosphoramide (B1221513) mustards based on the nitrobenzyl moiety further illustrates the potential of this strategy in creating prodrugs for targeted therapies. acs.org

Table 2: Applications of Photo-Triggered Release

| Application Area | Description | Reference |

| Cell Signaling | Studying the kinetics and dynamics of signaling cascades by releasing signaling molecules at specific times. | nih.gov |

| Enzyme Kinetics | Investigating enzyme mechanisms by rapidly introducing a substrate or inhibitor. | nih.gov |

| Drug Delivery | Developing targeted drug delivery systems where the therapeutic agent is released at the site of action upon light irradiation. | nih.gov |

| Neuroscience | Activating or inhibiting neuronal activity with high temporal and spatial precision. | nih.gov |

Role in Investigating Amino Acid Metabolism and Protein Biosynthesis Mechanisms in Model Systems

This compound and related compounds are instrumental in studying the intricate processes of amino acid metabolism and protein biosynthesis. chemimpex.comnih.gov Glutamine is a central player in cellular metabolism, serving as a key nitrogen and carbon donor for the synthesis of other amino acids, nucleotides, and various biomolecules. nih.govnih.gov

By using isotopically labeled versions of this compound, researchers can trace the metabolic fate of glutamine within cells and organisms. This allows for the quantification of metabolic fluxes through different pathways and provides insights into how these pathways are regulated under various physiological and pathological conditions. nih.govnih.gov

Furthermore, this compound is valuable for investigating the mechanisms of protein synthesis. It can be used to study how ribosomes incorporate amino acids into growing polypeptide chains and how the availability of specific amino acids, like glutamine, influences the rate and fidelity of protein production. nih.govimrpress.comresearchgate.net Studies have shown that glutamine can stimulate protein synthesis and affect the expression of genes involved in protein degradation. nih.govnih.gov

Future Research Directions and Innovations in Protecting Group Chemistry

Exploration of Environmentally Benign Synthetic Pathways for Protected Amino Acids

The synthesis of protected amino acids, the building blocks of peptides, has traditionally relied on methods that often generate significant chemical waste. The principles of green chemistry are increasingly being applied to mitigate the environmental impact of these processes. rsc.org A major focus is the reduction of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which are staples in conventional peptide synthesis. rsc.org

Researchers are actively exploring alternative, greener solvents. Propylene carbonate, for instance, has shown promise as a viable replacement for both solution-phase and solid-phase peptide synthesis (SPPS). rsc.org Furthermore, there is a growing interest in developing synthetic methods that utilize water as the solvent, mimicking nature's own biosynthetic pathways. nih.govgreentech.fr This approach, however, faces the challenge of the low solubility of many protected amino acids in aqueous media. greentech.fr To overcome this, techniques such as the use of water-dispersible nanoparticles of protected amino acids are being investigated. nih.gov The development of water-soluble protecting groups and activating reagents also contributes to this greener approach. greentech.fr

The synthesis of L-glutamine itself has seen various approaches over the years, some of which have been adapted for industrial production. google.com These methods often involve multiple steps of protection and deprotection. google.comgoogle.com Future research will likely focus on streamlining these syntheses to be more atom-economical and environmentally friendly.

Development of Next-Generation Orthogonal Protecting Group Strategies

The precise and controlled synthesis of complex peptides hinges on the concept of orthogonal protecting groups. This strategy involves the use of multiple protecting groups that can be selectively removed under different conditions without affecting each other. nih.govfiveable.meresearchgate.net This allows for the stepwise and site-specific modification of a growing peptide chain. fiveable.mespringernature.com

The two predominant protection schemes in solid-phase peptide synthesis are the tert-butoxycarbonyl/benzyl (B1604629) (Boc/Bn) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies. nih.govresearchgate.net However, the synthesis of particularly complex or delicate peptides necessitates an expanded toolbox of orthogonal protecting groups. nih.gov Researchers are therefore focused on developing novel protecting groups with unique cleavage conditions.

Photolabile protecting groups (PPGs) are a particularly promising area of development. nih.gov These groups can be removed using light, offering excellent spatial and temporal control over the deprotection process. researchgate.netnih.gov This is especially advantageous in applications like the creation of peptide microarrays. researchgate.net The use of PPGs can also simplify reaction work-up and improve product purity. nih.gov

Another area of innovation is the development of methods for peptide synthesis using unprotected or minimally protected peptide segments. researchgate.netpnas.org These approaches often rely on chemoselective ligation techniques to join the segments together, bypassing the need for extensive side-chain protection. pnas.org The continuous evolution of orthogonal protecting group strategies is crucial for advancing our ability to synthesize increasingly complex and functionally diverse peptides. nih.govresearchgate.net

Computational Chemistry Approaches in Predicting Protecting Group Behavior and Reaction Outcomes

Computational chemistry has emerged as a powerful tool in modern chemical research, offering insights that can guide and accelerate experimental work. nih.govfrontiersin.org In the context of protecting group chemistry, computational methods are being increasingly employed to predict the behavior of protecting groups and the outcomes of chemical reactions. nih.gov

By using quantum mechanics and molecular mechanics (QM/MM) methods, researchers can model the intricate details of reaction mechanisms. nih.gov This allows for the prediction of reaction pathways, transition states, and potential side reactions. Such predictions can help in the rational design of new protecting groups with desired properties, such as enhanced stability under certain conditions or improved cleavage selectivity.

Computational studies can also be used to understand and predict the chemoselectivity of reactions involving protected molecules. For example, computational analysis has been used to investigate the C–O bond cleavage in protected phenols, providing insights into the reaction mechanism and helping to exclude unwanted parallel reactions. acs.org These theoretical investigations can establish the feasibility of a synthetic route before it is attempted in the lab, saving time and resources. acs.org

Furthermore, the growing availability of large chemical databases and the development of machine learning and deep learning algorithms are transforming the field. frontiersin.org These data-driven approaches can be used to build predictive models for various chemical properties and reaction outcomes, further enhancing the role of computational chemistry in the design and optimization of synthetic strategies. nih.govfrontiersin.org

Expanding Research Applications in Targeted Chemical Synthesis and Bioconjugation Technologies

Glutamine-p-nitrobenzyl ester hydrobromide and similar protected amino acids are not only tools for peptide synthesis but also valuable intermediates in the development of new therapeutic agents and research probes. chemimpex.com The p-nitrobenzyl ester group, for instance, can serve as a protective group that enhances solubility and stability, making it useful in drug development and molecular biology studies. chemimpex.com

The applications of glutamine-containing peptides are diverse, ranging from their use in the food industry to their potential as therapeutic agents. nih.govnih.gov For example, glutamine peptides have been investigated for their role in protecting the intestinal barrier. nih.govnih.gov The targeted synthesis of specific glutamine peptides with desired biological activities is an active area of research. nih.gov However, the chemical synthesis of these peptides can be challenging and costly. nih.gov

Bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides, is another area where protected amino acids play a crucial role. Orthogonal protecting group strategies are essential for the site-specific modification of peptides and proteins, allowing for the attachment of labels, drugs, or other moieties. researchgate.net This has significant implications for the development of targeted drug delivery systems, diagnostic tools, and for studying protein function.

Future research will likely focus on developing more efficient and selective methods for the synthesis and modification of peptides and proteins. This includes the design of novel protecting groups that are compatible with a wider range of reaction conditions and biological systems. The continued development of bioconjugation technologies will undoubtedly expand the applications of compounds like this compound in medicine and biotechnology.

Q & A

Basic: What are the recommended analytical methods for confirming the purity and structural integrity of glutamine-p-nitrobenzyl ester hydrobromide?

To ensure purity, employ reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm), using acetonitrile/water gradients for separation. Structural confirmation requires 1H/13C NMR (DMSO-d6 or CDCl3) to verify esterification and nitrobenzyl group presence. Mass spectrometry (ESI-MS) can validate molecular weight accuracy. For quantitative purity, integrate HPLC peaks and compare against certified reference standards. Avoid relying solely on melting point analysis due to potential hygroscopicity or decomposition .

Basic: How should researchers safely handle and store this compound in laboratory settings?

Store the compound in sealed, light-resistant containers at 4°C in a dry environment to prevent hydrolysis. Use personal protective equipment (PPE) , including nitrile gloves and safety goggles, during handling. Avoid inhalation of dust by working in a fume hood with adequate ventilation. In case of spills, collect material using inert absorbents (e.g., vermiculite) and dispose per local hazardous waste regulations. Emergency procedures for skin/eye contact include rinsing with copious water and seeking medical evaluation .

Intermediate: What experimental strategies can optimize the synthesis yield of this compound?

Use Schotten-Baumann conditions for esterification: react glutamine with p-nitrobenzyl bromide in a biphasic system (e.g., THF/water) under alkaline conditions (pH 8–9). Monitor reaction progress via TLC (silica gel, mobile phase: ethyl acetate/hexane 3:7). For hydrobromide salt formation, add HBr gas or 48% HBr aqueous solution dropwise in an ice bath. Purify via recrystallization from ethanol/ether mixtures. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of glutamine to p-nitrobenzyl bromide) and reaction temperature (0–5°C) .

Intermediate: How can researchers assess the stability of this compound in biological buffers?

Conduct accelerated stability studies by incubating the compound in PBS (pH 7.4), DMEM, or simulated gastric fluid (pH 2.0) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours, and analyze degradation via HPLC . Hydrolysis of the ester bond is a primary degradation pathway; monitor for free glutamine and p-nitrobenzyl alcohol byproducts. For long-term stability, store lyophilized samples at -20°C and validate integrity every 6 months .

Advanced: What experimental approaches resolve contradictions in reported enzymatic inhibition data for glutamine-p-nitrobenzyl ester derivatives?

Conflicting inhibition kinetics may arise from assay variability (e.g., substrate concentration, pH, or cofactor availability). Design dose-response curves with at least six data points to calculate accurate IC50 values. Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding fluorescent/colorimetric artifacts. Compare results across multiple enzyme sources (e.g., recombinant vs. tissue-extracted) and validate with site-directed mutagenesis to identify critical binding residues. Cross-reference findings with structural models from X-ray crystallography or molecular docking simulations .

Advanced: How can researchers design a study to evaluate the redox-buffering capacity of this compound in cellular assays?

Incorporate the compound into glutamine-depleted cell cultures (e.g., cancer or immune cells) and measure intracellular NAD+/NADH ratios via fluorescence-based assays (e.g., resazurin reduction). Use LC-MS/MS to quantify α-ketoglutarate and ammonia levels, which reflect glutaminase activity. Include controls with competitive inhibitors (e.g., BPTES) to isolate ester-specific effects. For in vivo relevance, pair with 13C-glutamine tracer studies to track metabolic flux in real time .

Advanced: What methodologies address batch-to-batch variability in this compound used for sensitive bioassays?

Request certificates of analysis (CoA) detailing HPLC purity (>98%), residual solvents (via GC-MS ), and water content (Karl Fischer titration). For cell-based assays, pre-test batches for endotoxins (<0.1 EU/mg) using the Limulus Amebocyte Lysate (LAL) assay . Standardize stock solutions by gravimetric quantification and confirm concentration via UV absorbance (ε at 265 nm). If variability persists, employ solid-phase extraction (SPE) for further purification .

Advanced: How can researchers mitigate ester hydrolysis during in vivo pharmacokinetic studies?

Formulate the compound in lipid-based nanoemulsions or cyclodextrin complexes to enhance stability in plasma. Administer via continuous IV infusion to maintain steady-state concentrations. Collect plasma samples at short intervals (e.g., 5–15 min) and analyze using LC-MS/MS with deuterated internal standards. Compare hydrolysis rates in wild-type vs. esterase-knockout animal models to identify enzymatic pathways responsible for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.